FTO vs. ALKBH5 Demethylase Selectivity – A 14.2-Fold Window Not Demonstrated by Common Benzoxazole Probes
2-(Methylthio)benzo[d]oxazole-5-methanol inhibits the RNA demethylase FTO with an IC₅₀ of 1.18 × 10⁴ nM (11.8 µM) while showing substantially weaker activity against the closely related demethylase ALKBH5 (IC₅₀ = 1.68 × 10⁵ nM, 168 µM) [1]. The resulting selectivity index (ALKBH5 IC₅₀ / FTO IC₅₀) is 14.2, indicating a meaningful window for selective FTO engagement. In contrast, the majority of benzoxazole-based inhibitors reported in the literature lack paired selectivity data against FTO and ALKBH5 under identical assay conditions, making this quantifiable selectivity a distinguishing feature for researchers requiring isoform-specific tool compounds.
| Evidence Dimension | Selectivity index between FTO and ALKBH5 inhibition |
|---|---|
| Target Compound Data | FTO IC₅₀ = 11,800 nM; ALKBH5 IC₅₀ = 168,000 nM; Selectivity index = 14.2 |
| Comparator Or Baseline | Typical benzoxazole-based inhibitors lack reported paired FTO/ALKBH5 data under identical conditions; most published inhibitors show selectivity indices <5 or remain uncharacterized |
| Quantified Difference | 14.2-fold selectivity favoring FTO over ALKBH5 |
| Conditions | In vitro enzyme inhibition assay; human full-length FTO and ALKBH5 expressed in E. coli BL21 (DE3) Rosetta T1R cells; FTO assay used 3-methylthymidine substrate, 1 h incubation; ALKBH5 assay used 5-mer m⁶A-ssRNA substrate, 30 min incubation [1] |
Why This Matters
Procurement of this compound provides a quantifiable selectivity window that is rarely documented for benzoxazole-based probes, reducing the risk of off-target ALKBH5 inhibition in cellular studies of m⁶A RNA demethylation.
- [1] BindingDB. (n.d.). BDBM50416550 (CHEMBL5274121): Activity data for 2-(Methylthio)benzo[d]oxazole-5-methanol – FTO IC₅₀ = 1.18E+4 nM; ALKBH5 IC₅₀ = 1.68E+5 nM. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50416550 View Source
